2-Chloro-5-methylquinazolin-4-amine
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Overview
Description
2-Chloro-5-methylquinazolin-4-amine is a chemical compound with the molecular formula C9H8ClN3. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . Quinazoline derivatives have been extensively studied for their potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylquinazolin-4-amine typically involves the reaction of 2-chloro-5-methylbenzoic acid with various amines under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which are often evaluated for their biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation and survival . Additionally, it may interfere with bacterial cell wall synthesis, contributing to its antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinazolin-4-amine: Lacks the methyl group at the 5-position, which may affect its biological activity.
5-Methylquinazolin-4-amine: Lacks the chlorine atom at the 2-position, potentially altering its reactivity and interactions with molecular targets.
Uniqueness
2-Chloro-5-methylquinazolin-4-amine’s unique combination of a chlorine atom at the 2-position and a methyl group at the 5-position contributes to its distinct chemical properties and biological activities. This structural configuration may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H8ClN3 |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
2-chloro-5-methylquinazolin-4-amine |
InChI |
InChI=1S/C9H8ClN3/c1-5-3-2-4-6-7(5)8(11)13-9(10)12-6/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
GCLDYCNUTRSDIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N=C2N)Cl |
Origin of Product |
United States |
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